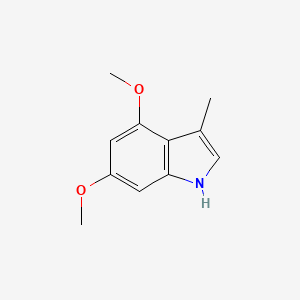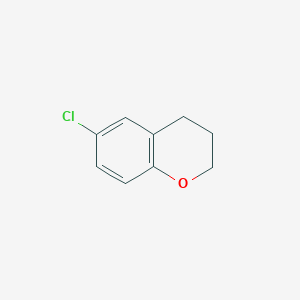
7-Cloro-benzotiazol-6-ilamina
Descripción general
Descripción
7-Chloro-benzothiazol-6-ylamine: is a chemical compound with the molecular formula C7H5ClN2S . It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Aplicaciones Científicas De Investigación
Chemistry: 7-Chloro-benzothiazol-6-ylamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial strains and cancer cell lines, making it a candidate for drug development .
Medicine: The compound’s derivatives are explored for their therapeutic potential. They are investigated for their ability to inhibit specific enzymes or pathways involved in diseases such as cancer and bacterial infections .
Industry: In the industrial sector, 7-Chloro-benzothiazol-6-ylamine is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the development of materials with specific functionalities .
Mecanismo De Acción
Target of Action
The primary targets of 7-Chloro-benzothiazol-6-ylamine are various enzymes involved in bacterial metabolic pathways . These include dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These enzymes play crucial roles in bacterial growth and survival, making them ideal targets for antibacterial agents .
Mode of Action
7-Chloro-benzothiazol-6-ylamine interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of the bacterial cell, leading to its death . The exact mechanism of interaction between the compound and its targets is still under investigation.
Biochemical Pathways
The compound affects multiple biochemical pathways due to its broad range of targets . These include nucleotide synthesis (dihydroorotase), DNA replication (DNA gyrase), cell wall synthesis (MurB), protein synthesis (peptide deformylase), and various metabolic pathways (aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase) . The inhibition of these pathways leads to a disruption of bacterial growth and survival .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . The compound’s logP values suggest moderate lipophilicity, which may influence its distribution and excretion .
Result of Action
The result of the action of 7-Chloro-benzothiazol-6-ylamine is the inhibition of bacterial growth and survival . By inhibiting key enzymes in bacterial metabolic pathways, the compound disrupts the normal functioning of the bacterial cell, leading to its death .
Análisis Bioquímico
Biochemical Properties
It is known that benzothiazoles, the class of compounds to which 7-Chloro-benzothiazol-6-ylamine belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure and properties of the benzothiazole derivative.
Cellular Effects
Benzothiazoles are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-benzothiazol-6-ylamine typically involves the chlorination of 6-aminobenzothiazole. One common method includes dissolving 6-aminobenzothiazole in acetic acid (AcOH) and adding a solution of chlorine (Cl2) saturated in AcOH. The reaction mixture is stirred at room temperature for about an hour. The resulting product is then purified through column chromatography .
Industrial Production Methods: Industrial production methods for 7-Chloro-benzothiazol-6-ylamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction, but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 7-Chloro-benzothiazol-6-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Comparación Con Compuestos Similares
Benzothiazole: The parent compound, which lacks the chlorine and amine groups.
6-Aminobenzothiazole: Similar structure but without the chlorine atom.
7-Chloro-benzothiazole: Lacks the amine group.
Uniqueness: 7-Chloro-benzothiazol-6-ylamine is unique due to the presence of both chlorine and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile building block in synthetic chemistry .
Propiedades
IUPAC Name |
7-chloro-1,3-benzothiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c8-6-4(9)1-2-5-7(6)11-3-10-5/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJOLXNLUGOOQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1N)Cl)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499825 | |
| Record name | 7-Chloro-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70202-00-5 | |
| Record name | 7-Chloro-1,3-benzothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10499825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-(2-Chloroethyl)-N'-[2-(2-pyridinyl)ethyl]urea](/img/structure/B1601193.png)
